Oxidase, urate
Beschreibung
Enzymatic Role in Purine (B94841) Catabolism
Urate oxidase is a key player in the purine degradation pathway, a series of biochemical reactions that break down purine nucleotides. These nucleotides are essential components of DNA and RNA, and their breakdown liberates nitrogenous waste products.
Conversion of Uric Acid to Allantoin (B1664786)
The enzymatic activity of urate oxidase is central to the efficient elimination of purine waste. It catalyzes the oxidation of uric acid (urate) in the presence of molecular oxygen and water to produce 5-hydroxyisourate (B1202459) (HIU) and hydrogen peroxide (H₂O₂). HIU is an unstable intermediate that can then spontaneously or enzymatically convert to allantoin, along with carbon dioxide and water. This reaction is represented as:
Uric Acid + O₂ + H₂O → 5-Hydroxyisourate + H₂O₂ 5-Hydroxyisourate → Allantoin + CO₂ + H₂O (spontaneous or enzymatic)
This process effectively transforms the poorly soluble uric acid into the highly soluble allantoin, which can be readily excreted by the kidneys. pnas.orgmdpi.comwikipedia.orgebi.ac.ukplos.orgsciencescholar.usproteopedia.orgfrontiersin.orgtpcj.orgill.eu
Position within the Purine Degradation Pathway
The purine degradation pathway begins with the breakdown of nucleic acids and their constituent purine bases. This metabolic cascade ultimately leads to the formation of uric acid. Urate oxidase acts at the terminal step of this pathway in organisms that possess it, converting uric acid into allantoin. In organisms lacking functional urate oxidase, uric acid remains the final product, leading to its accumulation. pnas.orgdroracle.aioup.comdroracle.ai
Table 1: Urate Oxidase Catalytic Reaction
| Substrate(s) | Product(s) | Byproducts |
| Uric Acid, O₂, H₂O | 5-Hydroxyisourate (HIU) | H₂O₂ |
| 5-Hydroxyisourate | Allantoin, CO₂, H₂O (spontaneous/enzymatic) |
Phylogenetic Distribution and Evolutionary Context
The presence and functional status of urate oxidase vary significantly across different life forms, reflecting its complex evolutionary history.
Presence Across Biological Domains
Urate oxidase is found in a broad range of organisms, spanning all three domains of life: Bacteria, Fungi, Plants, and Animals. Its presence is widespread, indicating its ancient origin and fundamental role in purine metabolism.
Bacteria: Many bacterial species possess functional urate oxidase, utilizing it for purine catabolism. pnas.orgplos.orgfrontiersin.orgresearchgate.net
Fungi: Fungi also commonly exhibit urate oxidase activity, contributing to their nitrogen metabolism. pnas.orgsciencescholar.usplos.org
Plants: Certain plants, particularly legumes, have been shown to contain urate oxidase, involved in nitrogen metabolism and ureide synthesis. pnas.orgsciencescholar.ustpcj.org
Animals: Urate oxidase is present in most non-primate mammals, birds, reptiles, and fish. For instance, it is found in species like zebrafish, pigs, mice, and baboons. pnas.orgtpcj.orgunipr.itbiologists.com
Evolutionary Loss of Functional Activity in Hominoids
A notable exception to the widespread presence of functional urate oxidase is observed in hominoids, which include humans, great apes (chimpanzees, gorillas, orangutans), and lesser apes (gibbons). In these lineages, the urate oxidase gene has undergone pseudogenization, rendering the enzyme non-functional. pnas.orgwikipedia.orgproteopedia.orgoup.comunipr.itoup.comnih.govbiorxiv.org This loss has led to significantly higher serum uric acid levels in humans and apes compared to most other mammals, predisposing them to conditions like gout and hyperuricemia. pnas.orgwikipedia.orgfrontiersin.orgoup.comoup.com
The inactivation of the urate oxidase gene in hominoids is attributed to multiple independent genetic events, primarily nonsense and frameshift mutations, which occurred at different stages of primate evolution.
Nonsense Mutations: These mutations introduce premature stop codons into the gene sequence, leading to the truncation of the protein. In hominoids, a key nonsense mutation at codon 33 in exon 2 is shared among humans, chimpanzees, and orangutans, and is considered a primary cause of inactivation in this clade. pnas.orgoup.comnih.govahajournals.orgnih.gov Another nonsense mutation at codon 187 is also found in humans and chimpanzees. pnas.orgoup.comnih.gov The high frequency of CGA codons (which can be prone to TGA nonsense mutations) in the primate functional Uox gene may have contributed to this process. oup.comnih.gov
Frameshift Mutations: These mutations, such as deletions or insertions that alter the reading frame of the gene, also lead to non-functional proteins. For example, a 13-base pair deletion in exon 2 has been identified in the gibbon lineage, contributing to its urate oxidase deficiency. ahajournals.orgnih.gov Other mutations, including alterations in splice acceptor sites, have also been implicated. pnas.orgoup.comahajournals.org
These genetic alterations suggest a gradual deterioration of the urate oxidase gene, possibly involving initial changes in regulatory elements followed by mutations in the coding region. oup.comoup.comresearchgate.netoup.com
Table 2: Genetic Lesions Leading to Urate Oxidase Pseudogenization in Hominoids
| Mutation Type | Location (Codon/Exon) | Affected Species / Lineage | Reference(s) |
| Nonsense Mutation | Codon 33 (Exon 2) | Human, Chimpanzee, Gorilla, Orangutan | pnas.orgoup.comnih.govahajournals.orgnih.gov |
| Nonsense Mutation | Codon 187 | Human, Chimpanzee | pnas.orgoup.comnih.gov |
| Splice Site Mutation | Exon 3 | Human, Chimpanzee, Gorilla | pnas.orgoup.comahajournals.org |
| Frameshift Mutation | 13-bp deletion (Exon 2) | Gibbon | ahajournals.orgnih.gov |
| Nonsense Mutation | Different CGA codon (Exon 2) | Gibbon (alternative to deletion) | nih.gov |
| Deletion | 1-bp deletion (Exon 3) | Gibbon (alternative to deletion) | nih.gov |
| Insertion | 1-bp insertion (Exon 5) | Gibbon (alternative to deletion) | nih.gov |
Structure
2D Structure
Eigenschaften
IUPAC Name |
azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDHZMLJOJKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N5O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9002-12-4 | |
| Record name | Urate oxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxidase, urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Mechanism and Catalysis of Urate Oxidase
Cofactor Requirements and Distinctive Catalysis
Lack of Canonical Metal or Redox Cofactors
Many urate oxidases are characterized by their ability to function without the requirement for metal ions (such as iron or copper) or organic redox cofactors like heme or flavins proteopedia.orgwikipedia.orgresearchgate.netdntb.gov.ua. This "cofactor-free" nature is unusual for oxidases that utilize molecular oxygen. The mechanism by which these enzymes activate molecular oxygen and facilitate the oxidation of the substrate, uric acid, without these typical catalytic aids has been a long-standing area of investigation ill.euucsb.edu. Research suggests that the enzyme's active site, often featuring a conserved catalytic triad (B1167595) (e.g., Thr-Lys-His), plays a crucial role in proton transfer and substrate stabilization, enabling the reaction to proceed dntb.gov.uaebi.ac.uk. The enzyme stabilizes the urate substrate, likely as a dianion, through extensive hydrogen bonding interactions with active site residues like Arginine and Glutamine wikipedia.orgebi.ac.uknih.gov.
Identification of FAD-Dependent Urate Oxidases (e.g., HpxO)
In contrast to the cofactor-free enzymes, certain urate oxidases have been identified that do require a flavin cofactor, specifically Flavin Adenine Dinucleotide (FAD). An example of such an enzyme is HpxO from Klebsiella pneumoniae nih.govacs.orgnih.gov. These FAD-dependent urate oxidases belong to the flavin-dependent monooxygenase superfamily. Their catalytic mechanism involves the flavin cofactor, which is proposed to form a flavin hydroperoxide intermediate that acts as the hydroxylating species for uric acid nih.govnih.gov. This mechanism differs significantly from the cofactor-free enzymes, highlighting a divergence in catalytic strategies within the urate oxidase family nih.govnih.gov. The presence of an FAD-binding domain and an NADH-binding domain in enzymes like HpxO suggests a mechanism analogous to other well-studied FAD-dependent hydroxylases nih.gov.
Detailed Catalytic Mechanisms
Protonation States and Intermediates
The precise catalytic pathway of urate oxidase involves several key steps, including the formation of specific intermediates and the management of protonation states of the substrate and active site residues.
A critical early step in the catalytic mechanism of many urate oxidases involves the deprotonation of uric acid. Uric acid, with its acidic protons, can exist in various protonation states. Research indicates that the enzyme binds uric acid and facilitates its deprotonation to a dianionic form, the urate dianion wikipedia.orgnih.govplos.org. This dianion is stabilized within the active site through extensive hydrogen bonding networks, often involving conserved residues such as Arginine and Glutamine wikipedia.orgebi.ac.uknih.gov. The formation of the urate dianion is crucial as it is believed to be the species that directly reacts with molecular oxygen wikipedia.orgnih.gov. While some studies suggest the initial substrate is a monoanion and deprotonation to a dianion occurs within the active site, neutron diffraction studies have provided evidence that the substrate may bind as an 8-hydroxyxanthine monoanion, which is then deprotonated plos.org.
Following the formation of the urate dianion (or its equivalent activated form), the proposed mechanism involves the reaction with molecular oxygen. This reaction is thought to proceed via a 5-hydroperoxyisourate intermediate proteopedia.orgucsb.edunih.govacs.orgacs.orgnih.gov. In this step, oxygen accepts electrons from the urate dianion, leading to the formation of this hydroperoxide intermediate. This intermediate is then proposed to undergo collapse, eliminating hydrogen peroxide (H₂O₂) and forming dehydrourate proteopedia.orgnih.govacs.org. The dehydrourate is a transient species that is subsequently hydrated by a catalytic water molecule to yield the final product, 5-hydroxyisourate (B1202459) proteopedia.orgnih.govacs.orgnih.gov. Spectroscopic studies, particularly using stopped-flow spectrophotometry, have provided evidence for the existence of at least two enzyme-bound intermediates, one assigned to the urate dianion and the second to the urate hydroperoxide nih.govacs.orgacs.org.
Structural Biology and Protein Engineering of Urate Oxidase
Molecular Architecture
Urate oxidase exhibits a highly organized quaternary structure that underpins its enzymatic activity.
Monomeric Subunit Organization and Domains (e.g., "tunneling fold" domains)
Each monomer of urate oxidase typically consists of around 301 to 304 amino acid residues proteopedia.orgwikipedia.orgcreative-enzymes.comnih.govraybiotech.comnih.gov. A defining feature of the urate oxidase monomer is its organization into two structurally equivalent domains, collectively referred to as "tunneling fold" (T-fold) domains proteopedia.orgcreative-enzymes.commdpi.comnih.govplos.org. Each T-fold domain is characterized by a four-strand antiparallel β-sheet flanked by two α-helices on its concave side, presenting a ββααββ topology proteopedia.orgmdpi.complos.orgill.eu. The concatenation of these two T-fold domains within a single monomer results in an eight-strand antiparallel β-sheet proteopedia.orgcreative-enzymes.complos.org. This arrangement contributes to the formation of a stable β-barrel structure within each dimer. The monomeric fold is considered inherently unstable, with structural stability primarily derived from oligomeric association nih.gov.
Active Site Localization at Dimeric Interfaces
A critical aspect of urate oxidase's architecture is the strategic placement of its four identical active sites. These sites are located at the interfaces formed between adjacent subunits, specifically at the monomer-dimer interfaces proteopedia.orgwikipedia.orgcreative-enzymes.compnas.orgnih.govnih.gov. The AB-type interface, formed between monomers A and B (or C and D), buries a significant surface area and is stabilized by hydrogen bonds between β-strands, effectively creating the environment for catalysis nih.gov. Key residues such as Arg 176 and Gln 228 are involved in substrate binding, while residues like Asn 254 and Thr 57* (from an adjacent subunit) are crucial for coordinating molecular oxygen and water molecules within the active site proteopedia.orgmdpi.com. A proton transfer chain involving Lys 10* and His 256, along with several water molecules, also plays a vital role in the catalytic mechanism proteopedia.org.
Crystallographic and Spectroscopic Characterization
Crystallographic techniques, particularly X-ray and neutron diffraction, have been indispensable in unraveling the structural intricacies and catalytic mechanisms of urate oxidase.
X-ray Crystallography Studies
X-ray crystallography has been extensively employed to determine the high-resolution three-dimensional structures of urate oxidase from various sources, including Aspergillus flavus, Deinococcus radiodurans, and Bacillus subtilis proteopedia.orgcreative-enzymes.comnih.govnih.govnih.govnih.govmdpi.comnih.govplos.orgill.eunih.govnih.goviucr.orgrcsb.orgrcsb.orgresearchgate.netacs.org. Studies have achieved resolutions ranging from 1.0 Å to 2.3 Å, providing detailed views of the enzyme's architecture nih.govnih.govnih.govnih.govnih.govnih.goviucr.orgrcsb.orgrcsb.orgresearchgate.netacs.orgiucr.org. These investigations have confirmed the homotetrameric nature of the enzyme, elucidated the "tunneling fold" domains, and precisely mapped the active sites to the dimeric interfaces proteopedia.orgcreative-enzymes.comnih.govnih.gov. X-ray studies have also been conducted on complexes of urate oxidase with various inhibitors, such as 8-azaxanthine (B11884), uracil, and others, which have helped in understanding substrate binding and inhibition mechanisms nih.govnih.govnih.govnih.govnih.goviucr.orgrcsb.orgrcsb.orgresearchgate.net. Advanced techniques like high-pressure X-ray crystallography and oxygen-pressurized X-ray crystallography have further probed conformational dynamics and oxygen binding nih.govnih.gov.
Neutron Macromolecular Crystallography (NMX) for Proton Localization
Neutron Macromolecular Crystallography (NMX) offers a unique advantage by directly visualizing hydrogen atoms, making it an invaluable tool for determining protonation states and elucidating enzymatic mechanisms involving proton transfer ill.euiucr.orgmdpi.comnih.govplos.org. NMX studies, often performed in tandem with X-ray crystallography, have been critical in resolving long-standing questions about urate oxidase's catalytic pathway iucr.orgrcsb.orgiucr.orgmdpi.complos.org. Notably, NMX has revealed that the substrate, urate, adopts an 8-hydroxyxanthine monoanion tautomeric form within the active site, a finding that significantly altered the understanding of the initial deprotonation step iucr.orgrcsb.orgmdpi.complos.org. These studies have also provided detailed insights into the protonation states of key catalytic residues, such as the Lys10-Thr57-His256 triad (B1167595), and the role of water molecules in the proton relay system iucr.orgplos.org. The successful application of NMX requires the growth of large, high-quality protein crystals, and significant efforts have been made to optimize crystallization conditions for urate oxidase, often using perdeuterated samples to enhance data quality ill.eunih.govplos.org.
Spectroscopic Probes of Conformation (e.g., Fluorometry, CD Spectroscopy, ESR)
Spectroscopic techniques play a crucial role in elucidating the conformational dynamics and structural integrity of urate oxidase. These methods provide insights into how the enzyme's structure relates to its activity and stability.
Fluorometry: Tryptophan fluorescence emission spectra are used to probe conformational changes in urate oxidase. Studies involving PASylated variants of Aspergillus flavus UOX (UOX-PAS) revealed modifications in the conformational state of UOX, indicated by changes in tryptophan fluorescence emission spectra acs.orgnih.govresearchgate.net. This technique can also monitor protein denaturation, as exposed tryptophan residues contribute to fluorescence changes mdpi.comnih.gov. For instance, the intrinsic fluorescence of urate oxidase was measured to assess structural conformation, with changes in fluorescence intensity indicating alterations in the protein's state upon immobilization or thermal stress mdpi.com.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structure of proteins. Studies on PASylated urate oxidase demonstrated that the addition of PAS tags did not alter the enzyme's secondary structure, as evidenced by CD spectra acs.orgnih.govresearchgate.net. CD spectroscopy has also been used to study the thermal inactivation of urate oxidase, indicating that the main phase of inactivation involves a loss of approximately 20% of the helical structure and a significant loss of tertiary structure nih.govresearchgate.net. The far-UV CD spectrum of Deinococcus radiodurans UOX (DrUox) revealed a secondary structure rich in alpha/beta structures, with deconvolution suggesting a composition of 25% α-helix, 27% β-sheet, 20% turn, and 28% unordered regions mdpi.com.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used to characterize paramagnetic species and can be applied to proteins, either by studying endogenous paramagnetic centers or by grafting exogenous paramagnetic labels (spin labels) cnrs.fr. ESR studies on urate oxidase, in conjunction with X-ray diffraction and quantum mechanics calculations, have helped unravel aspects of its catalytic mechanism, suggesting an initial mono-electron activation of the substrate plos.orgnih.gov. These studies indicate that urate oxidase possesses a "spin well" and a conserved base oxidative system that facilitates substrate activation for reaction with molecular oxygen nih.gov.
Protein Engineering Strategies
Protein engineering aims to modify enzymes like urate oxidase to enhance their properties, such as catalytic efficiency, stability, or half-life, for potential therapeutic applications. Various strategies are employed to achieve these goals.
Site-Directed Mutagenesis for Functional Modulation
Site-directed mutagenesis involves making specific, targeted changes to the amino acid sequence of an enzyme to alter its function.
Enhancement of Catalytic Efficiency and Specific Activity
Mutagenesis can be used to improve the catalytic efficiency (kcat/Km) and specific activity of urate oxidase. For example, directed evolution studies on Bacillus subtilis urate oxidase identified specific mutations that significantly increased catalytic efficiency. Two mutants, 6E9 and 8E279, showed 2.99 and 3.43 times higher catalytic efficiency, respectively, compared to the wild-type enzyme plos.org. Further combination of beneficial mutations, such as D44V/Q268R, resulted in a 129% increase in enzyme activity, an 83% increase in kcat/Km, and a 68% increase in Km plos.org. These studies suggest that mutations, even those located far from the active site, can profoundly impact enzyme activity, potentially through effects on protein dynamics plos.org. PASylation, a form of protein modification rather than direct mutagenesis, also enhanced catalytic efficiency, with UOX-PAS100 showing a 3.87-fold increase in kcat/Km for uric acid compared to the native variant acs.orgnih.govresearchgate.net.
Improvement of Thermal Stability (e.g., Disulfide Bridge Introduction)
Enhancing the thermal stability of urate oxidase is crucial for its therapeutic use, as native forms can exhibit limited stability at elevated temperatures. Strategies include introducing disulfide bridges or modifying the protein through conjugation.
Disulfide Bridge Introduction: While not explicitly detailed in the provided search results for urate oxidase, the introduction of disulfide bridges is a common protein engineering strategy to increase thermal stability by creating covalent cross-links that rigidify the protein structure.
Other Stability Enhancements: Immobilization of urate oxidase onto a Ni-based magnetic metal–organic framework (NimMOF) significantly improved its thermal stability. The immobilized enzyme (Uox@NimMOF) retained approximately 60% of its original activity at 70 °C, whereas the free enzyme lost almost all activity around 40–45 °C mdpi.com. PASylation also contributed to improved stability, with UOX-PAS100 retaining its activity across a temperature range of 20–55 °C, while other variants lost nearly 50% of their activity at 55 °C acs.orgnih.govresearchgate.net. Studies also indicate that certain additives like glycerol (B35011) and trimethylamine (B31210) oxide can inhibit urate oxidase inactivation by stabilizing hydrophobic interactions and backbone structure, suggesting that loss of hydrophobic bonding and helical structure are key events in inactivation nih.govresearchgate.net.
Directed Evolution Approaches
Directed evolution is a powerful method for creating enzymes with improved properties by mimicking natural selection in the laboratory. This process involves cycles of random mutagenesis and screening or selection to identify variants with desired characteristics. For urate oxidase, directed evolution using error-prone PCR and staggered extension process on Bacillus subtilis urate oxidase led to the isolation of mutants with significantly enhanced catalytic efficiency and improved thermostability plos.org.
Conformational Dynamics and Flexibility
The functional efficacy of urate oxidase (UOX), an enzyme critical for purine (B94841) metabolism, is intrinsically linked to its structural integrity and dynamic behavior. Protein dynamics, encompassing the ensemble of motions from atomic vibrations to large-scale domain movements, play a pivotal role in enzyme catalysis and stability. Research in this area explores how the enzyme's inherent flexibility allows it to transition between various conformational states, facilitating substrate binding, catalysis, and product release. Understanding these dynamics is crucial for protein engineering efforts aimed at enhancing UOX's therapeutic and industrial applications.
Influence of Protein Dynamics on Catalysis
Protein dynamics are not merely passive attributes but are actively involved in the catalytic machinery of enzymes like urate oxidase. The inherent flexibility of UOX is understood to provide the structural mechanisms necessary for carrying out enzymatic reactions mdpi.com. Specifically, the ability of the enzyme to undergo subtle or significant conformational changes can directly influence its catalytic efficiency.
Studies have indicated that mutations, even those located far from the active site, can profoundly impact enzyme activity by affecting protein dynamics nih.govplos.org. These dynamic alterations can influence the equilibrium between different protein states, thereby modulating the catalytic process beyond static structural considerations nih.gov. For instance, the accommodation of larger intermediates or products within the active site during the catalytic cycle may necessitate a dynamic expansion of the substrate binding pocket, a conformational substate that UOX is thought to adopt nih.gov. This dynamic adaptation ensures that the enzyme can efficiently process its substrate and products.
Furthermore, the precise positioning and movement of key residues, such as the Thr57–Asn254 dyad involved in substrate binding and hydration, are critical for catalysis. The dynamic nature of residues like Asn254 allows it to explore various conformations, contributing to the enzyme's ability to bind ligands and facilitate reaction steps iucr.org. The controlled flexibility of specific loops, such as a "plastic interface loop," has also been implicated in allowing entropic adaptation of urate oxidase to environmental pH changes, further highlighting the direct link between dynamics and function pdbj.org.
Analysis of Conformational States
Investigating the conformational states of urate oxidase involves employing a range of biophysical techniques, including X-ray crystallography, spectroscopy, and molecular dynamics (MD) simulations. These methods provide insights into how the enzyme's structure changes under various conditions, such as in the presence of ligands, pressure, or stabilizing agents.
High-Pressure Studies: High hydrostatic pressure has been used as a tool to probe UOX's conformational landscape. Pressure perturbation studies revealed that UOX can adopt specific conformational substates. For example, at 150 MPa, the enzyme exhibits an expanded substrate binding pocket, a state believed to be relevant during its catalytic mechanism for accommodating larger intermediates nih.gov. These pressure-induced changes can also affect the enzyme's quaternary structure, leading to dissociation of the tetramer at higher pressures nih.gov. Fluorescence spectroscopy has been employed to monitor these pressure-induced conformational shifts, with spectral red shifts observed at higher pressures indicating changes in the protein's environment nih.gov.
Ligand Binding and Structural Adaptations: Crystallographic studies comparing ligand-free UOX with its complexes with inhibitors like 8-azaxanthine (AZA), 9-methyl uric acid (MUA), and oxonic acid (OXC) have revealed subtle structural differences. In the absence of a ligand, the active site pocket shows a slight expansion, attributed to the backward movement of residues 223-228 and the side chain of Asn254, suggesting that the enzyme undergoes conformational adjustments upon substrate or inhibitor binding researchgate.net.
Effects of Stabilizing Agents and Modifications: Molecular dynamics (MD) simulations, often complemented by experimental data like Root Mean Square Fluctuation (RMSF) analysis, are instrumental in characterizing protein flexibility and stability. For instance, the presence of natural deep eutectic solvents (DES) has been shown to reduce the RMSF of UOX, indicating increased structural stability and reduced flexibility tandfonline.com. Similarly, trehalose (B1683222) has been found to stabilize UOX structure, potentially by converting random coil regions into more ordered α-helix and β-sheet structures, thus preserving the integrity of the active site tandfonline.com.
Kinetic Parameter Changes Associated with Conformational States: Changes in enzyme kinetics, such as alterations in Michaelis constant (Km) and catalytic efficiency (kcat/Km), can reflect underlying conformational shifts or altered dynamic properties. For example, engineering specific mutations or using stabilizing agents can lead to significant changes in these parameters, implying that the enzyme's conformational or dynamic state has been modified.
| Enzyme Variant/Condition | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Change vs. Wild-Type | Notes |
| Free UOX (eutectic absent) | 0.16 | (Implied enhancement) | - | Baseline for comparison tandfonline.com |
| UOX with 5% DES | 0.09 | Enhanced | Decreased Km, Enhanced kcat/Km | Improved substrate binding affinity tandfonline.com |
| D44V/Q268R mutant | (Not specified) | Increased by 83% | Increased kcat/Km | Mutation-driven improvement in catalytic efficiency nih.govplos.org |
| UOX-PAS100 variant | 0.05261 | Increased by 3.87-fold | Decreased Km, Increased kcat/Km | PASylation enhances catalytic specificity acs.org |
| Q269L mutant | ~11 | 53.2 | Increased kcat/Km | Mutation potentially affects dynamics and catalytic efficiency researchgate.net |
| Wild-Type UOX | ~11 | 35.1 | - | Baseline for Q269L mutant researchgate.net |
Note: Km values are approximate or estimated where explicitly stated. Direct comparison of Km values across studies may require careful consideration of experimental conditions.
The analysis of these conformational states and dynamics provides a foundation for understanding how UOX functions and how its properties can be modulated through protein engineering and the use of stabilizing additives.
Regulation and Modulation of Urate Oxidase Activity
Biochemical Parameters Influencing Activity
The enzymatic activity of urate oxidase is highly dependent on the surrounding biochemical environment. Parameters such as pH and temperature not only influence the rate of reaction but also the structural integrity and stability of the enzyme.
The optimal pH for urate oxidase activity typically falls within the alkaline range, a characteristic that is largely consistent across enzymes from different microbial sources. For instance, urate oxidase from Deinococcus radiodurans exhibits its highest catalytic ability at a pH of 9.0. mdpi.com Similarly, urate oxidases from Bacillus subtilis and other microbial sources also show peak activity in alkaline conditions, often between pH 8.0 and 10.0. mdpi.comresearchgate.net The enzyme from Thermoactinospora rubra YIM 77501T, however, shows optimal activity at a slightly lower pH of 7.6. frontiersin.org A notable exception is the urate oxidase from Colletotrichum camelliae, which displays maximum activity at a highly acidic pH of 4.0. frontiersin.org
The stability of urate oxidase across a range of pH values is also a critical factor. The enzyme from D. radiodurans maintains over 90% of its activity within a pH range of 8.0 to 9.0. mdpi.com Urate oxidase from Bacillus firmus DWD-33 is stable over a broader pH range of 7.0 to 10.0. nih.gov In contrast, while the optimal activity for C. camelliae urate oxidase is at pH 4.0, it retains over 80% of its maximal activity between pH 2.0 and 4.0. frontiersin.org At physiological pH (around 7.4), the activity of many urate oxidases is significantly reduced; for example, the enzyme from D. radiodurans retains only 50% of its activity at this pH. mdpi.com
Table 1: Optimal pH and pH Stability of Urate Oxidase from Various Sources
| Enzyme Source | Optimal pH | pH Range for High Stability |
|---|---|---|
| Deinococcus radiodurans | 9.0 mdpi.com | 8.0 - 9.0 (>90% activity) mdpi.com |
| Bacillus firmus DWD-33 | 8.0 nih.gov | 7.0 - 10.0 nih.gov |
| Thermoactinospora rubra YIM 77501T | 7.6 frontiersin.org | Not specified |
| Colletotrichum camelliae | 4.0 frontiersin.org | 2.0 - 4.0 (>80% activity) frontiersin.org |
| Aspergillus terreus NRC 7 | 6.0 idosi.org | Not specified |
| Chimeric Uricase | 8.5 researchgate.net | 6.5 - 11.0 (>80% activity) researchgate.net |
| Bacillus subtilis SP6 | 9.0 researchgate.net | 6.0 - 9.0 (>70% activity) researchgate.net |
Temperature is another crucial parameter that dictates the rate of urate oxidase-catalyzed reactions. The optimal temperature for this enzyme varies among different organisms. For example, urate oxidase from D. radiodurans and Aspergillus flavus functions optimally at 30°C. mdpi.commdpi.com In contrast, the enzyme from Bacillus firmus DWD-33 exhibits maximum activity at 50°C. nih.gov The urate oxidase from Thermoactinospora rubra YIM 77501T has an optimal temperature of 35°C. frontiersin.org
Thermostability, the ability of the enzyme to resist thermal denaturation, is a key property for its practical applications. The urate oxidase from D. radiodurans is notably thermostable, retaining almost 100% of its activity after 24 hours of incubation at both 25°C and 37°C. mdpi.com Similarly, the enzyme from Bacillus firmus DWD-33 is stable up to 70°C. nih.gov However, not all urate oxidases exhibit high thermostability. The enzyme from A. flavus, for instance, retains only 30% of its activity after a one-hour incubation at 40°C. mdpi.com
Table 2: Optimal Temperature and Thermostability of Urate Oxidase from Various Sources
| Enzyme Source | Optimal Temperature (°C) | Thermostability Profile |
|---|---|---|
| Deinococcus radiodurans | 30 mdpi.com | Retains ~100% activity at 25°C and 37°C for 24h mdpi.com |
| Aspergillus flavus | 30 mdpi.com | Retains 30% activity after 1h at 40°C mdpi.com |
| Bacillus firmus DWD-33 | 50 nih.gov | Stable up to 70°C nih.gov |
| Thermoactinospora rubra YIM 77501T | 35 frontiersin.org | Not specified |
| Colletotrichum camelliae | 30 frontiersin.org | >80% activity between 0-30°C frontiersin.org |
| Alcaligenes spp. Strain UR1 | 40 nih.gov | Stable up to 50°C nih.gov |
| Aspergillus terreus NRC 7 | 30 idosi.org | Not specified |
| Bacillus subtilis SP6 | 37 researchgate.net | Stable in the range of 10°C to 37°C researchgate.net |
The half-life of an enzyme, which is the time required for its activity to decrease by half, is a critical measure of its stability and longevity. For therapeutic enzymes like urate oxidase, a longer plasma half-life is highly desirable. The native urate oxidase from Aspergillus flavus has a relatively short biological half-life of approximately 2.87 hours when injected into rats. acs.org Another commercially available recombinant urate oxidase, rasburicase, has a reported half-life of about 19 hours. researchgate.net
To enhance its therapeutic efficacy, various modifications have been explored to extend the half-life of urate oxidase. One such strategy is PASylation, which involves the genetic fusion of a polypeptide composed of proline, alanine, and serine repeats. This modification has been shown to significantly increase the biological half-life of A. flavus urate oxidase to 8.21 hours in rats. acs.orgnih.gov Another study reported that the addition of lactose (B1674315) had a remarkable impact on the half-life of urate oxidase, increasing it from 38 minutes to 46 minutes. researchgate.net
Table 3: Half-Life of Native and Modified Urate Oxidase
| Enzyme Variant | Half-Life | Experimental Conditions |
|---|---|---|
| Native Aspergillus flavus UOX | 2.87 hours acs.org | Injected into rats |
| Rasburicase | ~19 hours researchgate.net | In vivo |
| PASylated Aspergillus flavus UOX (UOX-PAS100) | 8.21 hours acs.orgnih.gov | Injected into rats |
| Urate Oxidase with Lactose | 46 minutes researchgate.net | In vitro |
| Native Urate Oxidase | 38 minutes researchgate.net | In vitro |
Enzyme Inhibition
The catalytic activity of urate oxidase is subject to inhibition by various molecules, including small anions and substrate analogs. These inhibitors can modulate enzyme function through different mechanisms, providing valuable insights into the enzyme's active site structure and catalytic process.
Mechanism of Inhibition by Anions (e.g., Cyanide, Chloride, Azide)
Several small anions are known to inhibit urate oxidase activity. The inhibition often occurs at two well-characterized sites within the enzyme: the substrate-binding site and the dioxygen site, also known as the peroxo hole. nih.gov
Cyanide (CN⁻): Cyanide is a well-documented inhibitor of urate oxidase. wikipedia.org Its inhibition is reversible and non-competitive with respect to the substrate, uric acid. nih.gov The mechanism involves cyanide competing with molecular oxygen. nih.gov X-ray crystallography has revealed that cyanide can form a compulsory ternary complex with the enzyme and its natural substrate, uric acid, which stabilizes an intermediate state of the reaction. nih.gov This suggests that cyanide inhibits the hydroxylation step of the reaction after the initial binding of uric acid. nih.govresearchgate.net
Chloride (Cl⁻): Chloride ions have also been identified as inhibitors of urate oxidase. wikipedia.org The presence of chloride, for instance from buffers like Tris-HCl, can lead to competition with dioxygen for its binding site, thereby reducing enzyme activity. nih.gov The inhibition mechanism involves anion-π interactions between the chloride ion and the uric acid substrate. wikipedia.org
Azide (B81097) (N₃⁻): Azide is a potent inhibitor that demonstrates a more complex mechanism than cyanide. nih.govnih.gov It has been shown to compete not only with dioxygen for the peroxo hole but also with the substrate, uric acid, for its enzymatic binding site. nih.govnih.gov This dual competition means azide can inhibit one or both sites simultaneously. nih.gov Studies suggest a model where azide exists in an equilibrium between the two sites, with a kinetic preference for the dioxygen site and a thermodynamic preference for the substrate-binding site. nih.govnih.gov
| Anion Inhibitor | Mechanism of Action | Target Site(s) | Nature of Inhibition vs. Urate |
|---|---|---|---|
| Cyanide | Competes with molecular oxygen; forms a ternary complex with the enzyme and uric acid. nih.gov | Dioxygen Site nih.gov | Non-competitive nih.gov |
| Chloride | Competes with molecular oxygen; involves anion-π interactions. nih.govwikipedia.org | Dioxygen Site nih.gov | Not specified |
| Azide | Competes with both molecular oxygen and the substrate (uric acid). nih.govnih.gov | Dioxygen Site & Substrate-Binding Site nih.govnih.gov | Complex/Mixed |
Competitive and Non-Competitive Inhibition Studies
Inhibition studies have been crucial for characterizing the active site and mechanism of urate oxidase. These studies have identified both competitive and non-competitive inhibitors.
Non-Competitive Inhibition: As previously noted, cyanide acts as a non-competitive inhibitor with respect to urate. nih.gov This indicates that cyanide does not bind to the same site as the substrate but rather interferes with the subsequent catalytic steps, specifically the reaction with oxygen. nih.gov
Competitive Inhibition: Competitive inhibitors are molecules that structurally resemble the substrate, uric acid, and compete for binding to the active site. Several compounds have been identified as competitive inhibitors of urate oxidase.
8-Azaxanthine (B11884): This purine (B94841) analog is a known competitive inhibitor and is often used in structural studies to occupy the active site without being turned over by the enzyme. nih.govnih.gov
Oxonate (Potassium oxonate): Oxonate and related derivatives of s-triazines have been demonstrated to be competitive inhibitors of uricase. nih.govspandidos-publications.com
Alkyl Caffeates: Studies have also shown that certain alkyl caffeates exhibit competitive inhibition against urate oxidase. researchgate.net
The complex nature of azide inhibition showcases elements of both competitive and non-competitive interactions, as it competes with the substrate (competitive aspect) and with the co-substrate dioxygen (a non-competitive aspect relative to urate). nih.govnih.gov
| Inhibitor | Type of Inhibition | Reference |
|---|---|---|
| Cyanide | Non-competitive (vs. Urate) | nih.gov |
| Azide | Complex (competes with substrate and dioxygen) | nih.govnih.gov |
| 8-Azaxanthine | Competitive | nih.govnih.gov |
| Oxonate | Competitive | nih.gov |
| Alkyl Caffeates | Competitive | researchgate.net |
Post-Translational Regulation
The final structure and activity of urate oxidase can be influenced by modifications that occur after the protein is synthesized from its mRNA template.
Proteolytic Processing and Maturation (e.g., N-terminal cleavage)
Evidence suggests that urate oxidase undergoes proteolytic processing as part of its maturation. Studies on pig urate oxidase have indicated that the mature, active enzyme is formed following the post-translational cleavage of a short peptide from its N-terminus. nih.govmedchemexpress.cn By comparing the deduced amino acid sequence from the cDNA with the sequence of the N-terminal peptide of the mature protein, researchers proposed that a six-amino acid peptide is cleaved off during the maturation process. nih.govmedchemexpress.cn This type of processing is a common mechanism for activating enzymes or trafficking them to their correct subcellular location.
Methodological Approaches in Urate Oxidase Research
Enzyme Production and Purification Methodologies
The efficient production and purification of urate oxidase are paramount for its biotechnological and pharmaceutical applications. Research has explored various biological systems for recombinant expression and a range of techniques to isolate and purify the enzyme to high levels of activity and purity.
Recombinant Expression Systems
Recombinant DNA technology has enabled the production of urate oxidase from various microbial sources in heterologous hosts. This approach allows for controlled expression, higher yields, and the potential for engineered variants with improved properties.
Bacterial Systems: Escherichia coli (E. coli) is a widely used host for expressing urate oxidase, with strains such as BL21(DE3) frequently employed researchgate.netnih.govmdpi.comgoogle.comecronicon.netmodares.ac.ir. Studies have reported successful expression of urate oxidase from organisms like Aspergillus flavus researchgate.netgoogle.com, Bacillus subtilis nih.govecronicon.net, and Deinococcus radiodurans mdpi.com in E. coli. Expression levels can vary, with some studies achieving yields of up to 238 mg/L researchgate.net.
Yeast Systems: Yeast hosts, including Saccharomyces cerevisiae (S. cerevisiae) and Pichia pastoris, are also utilized for urate oxidase production modares.ac.irgoogle.comd-nb.inforesearchgate.netacs.org. S. cerevisiae has been used for the production of rasburicase, a recombinant form of Aspergillus flavus urate oxidase d-nb.info. Pichia pastoris is favored for its strong promoters, high cell density cultivation, and capacity for post-translational modifications, leading to yields of approximately 0.43 U/ml of culture supernatant d-nb.inforesearchgate.net.
Other Microbial Sources: Urate oxidase has also been isolated and purified from native sources such as Pseudomonas aeruginosa uobaghdad.edu.iqpjmonline.orgnih.govresearchgate.net, Bacillus subtilis researchgate.netasianindexing.com, and the alga Chlamydomonas reinhardtii nih.govcapes.gov.br.
Fusion tags, such as Intein and Elastin-like Protein (ELP), are often incorporated into the recombinant construct to facilitate subsequent purification steps modares.ac.irmodares.ac.irresearchgate.netnih.gov.
Protein Purification Techniques
Following expression, a series of purification steps are employed to isolate urate oxidase from cellular debris and other contaminating proteins. These techniques aim to maximize enzyme recovery while achieving high purity and specific activity.
Chromatography is a cornerstone of urate oxidase purification, leveraging differences in physicochemical properties such as charge, size, and binding affinity.
Ion Exchange Chromatography (IEC): This method separates proteins based on their net surface charge. Urate oxidase has been successfully purified using IEC with resins like DEAE-cellulose, Q-Sepharose, and CM Sepharose google.comuobaghdad.edu.iqpjmonline.orgresearchgate.netasianindexing.comnih.govcapes.gov.bracs.orgresearchgate.netresearchgate.net. For instance, purification of P. aeruginosa uricase on DEAE-cellulose, eluted with a NaCl gradient, yielded a 12.35-fold increase in purification uobaghdad.edu.iq.
Gel Filtration Chromatography (GFC) / Size Exclusion Chromatography (SEC): GFC separates proteins based on their molecular size. Sephadex G-50, Sephadex G-150, and Sepharose 6B are commonly used media for urate oxidase purification uobaghdad.edu.iqpjmonline.orgresearchgate.netasianindexing.comnih.govcapes.gov.brresearchgate.netresearchgate.netijbiol.com. This technique has been instrumental in achieving high purity, with one study reporting a 42.96-fold increase in purification for Bacillus subtilis urate oxidase researchgate.netasianindexing.com. SEC is also used to analyze the heterogeneity and oligomeric state of urate oxidase mdpi.comresearchgate.netplos.org.
Affinity Chromatography: This technique utilizes specific binding interactions between the target protein and a ligand immobilized on a stationary phase. Xanthine-agarose is a specific affinity resin used for urate oxidase purification nih.govcapes.gov.brgbiosciences.com. For recombinant proteins engineered with affinity tags, Ni-NTA (for His-tags) and chitin (B13524) affinity columns (for intein-tagged proteins) are employed nih.govmdpi.comresearchgate.netnih.govacs.org.
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity and has been used as a step in the purification of recombinant Aspergillus flavus urate oxidase researchgate.net.
Precipitation techniques are often used as initial steps to concentrate the enzyme and remove bulk impurities before more refined chromatographic methods.
Ammonium (B1175870) Sulfate (B86663) Precipitation: This is a widely used method for urate oxidase purification. By gradually increasing the salt concentration, urate oxidase can be selectively precipitated from solution. Different saturation levels, such as 70% ammonium sulfate, have been reported to yield high urate oxidase activity pjmonline.orgresearchgate.netresearchgate.netasianindexing.comcapes.gov.brresearchgate.netijbiol.comgoogle.comjptcp.comgoogle.comjptcp.com. This method can provide a significant initial purification fold, for example, a 1.34-fold increase in purification for Bacillus subtilis urate oxidase researchgate.netasianindexing.com.
Crystallization is being explored as a potentially more cost-effective alternative or supplement to chromatography for urate oxidase purification.
Salting-in Crystallization: This technique capitalizes on the specific attractive interactions between urate oxidase molecules that can be induced by decreasing salt concentration. Dialysis, which effectively reduces salt concentration, has been shown to facilitate urate oxidase crystallization from fermentation broth, yielding purity comparable to that achieved with a single chromatography step plos.orgnih.govnih.govresearchgate.net. While polymer-induced crystallization (depletion attraction) is effective for pure urate oxidase, salting-in crystallization appears more efficient for impure solutions plos.orgnih.govnih.govresearchgate.net.
Fusion tags are protein sequences appended to the urate oxidase gene to aid in its expression, solubility, and subsequent purification.
Intein and Elastin-like Protein (ELP): Intein sequences, often used in conjunction with affinity tags like chitin-binding domains (CBD), enable self-cleavage or cleavage by chemical reagents (e.g., DTT), facilitating tag-free purification modares.ac.irmodares.ac.irresearchgate.netnih.gov. ELP tags also aid in purification through specific binding properties modares.ac.irmodares.ac.ir. These systems can potentially reduce the reliance on chromatographic methods, thereby lowering production costs modares.ac.irmodares.ac.ir.
Histidine Tags (His-tags): Fusion with a polyhistidine tag allows for straightforward purification using immobilized metal affinity chromatography (IMAC), typically with Ni-NTA resin nih.govmdpi.comacs.org.
Data Tables: Urate Oxidase Purification Outcomes
The following table summarizes typical purification outcomes reported in various studies, illustrating the effectiveness of different methodologies in enhancing specific activity and fold purification.
| Source Organism/System | Purification Method(s) | Specific Activity (U/mg) | Fold Purification | Purity (%) | References |
| Bacillus subtilis | Ammonium Sulfate Precipitation (ASP) | 0.166 | 1.34 | N/A | researchgate.netasianindexing.com |
| Bacillus subtilis | ASP -> Ion Exchange Chromatography (IEC) | 2.40 | 19.34 | N/A | researchgate.netasianindexing.com |
| Bacillus subtilis | ASP -> IEC -> Gel Filtration Chromatography (GFC) | 5.33 | 42.96 | N/A | researchgate.netasianindexing.com |
| Pseudomonas aeruginosa | Ammonium Sulfate Precipitation -> IEC | 1300 | 12.35 | N/A | uobaghdad.edu.iq |
| Bacillus cereus | Ammonium Sulfate Precipitation -> Anion-Exchange -> SEC | 87 | 11 | N/A | researchgate.net |
| Aspergillus flavus (E. coli) | Hydrophobic Interaction -> Anion-Exchange -> GFC | N/A | N/A | >99 | researchgate.net |
| C. reinhardtii | Ammonium Sulfate Fractionation, Gel Filtration, IEC, Affinity | N/A | N/A | Homogeneous | nih.govcapes.gov.br |
| A. flavus (Intein/ELP) | Intein/ELP fusion purification | N/A | N/A | ~90 | modares.ac.irmodares.ac.ir |
| Streptomyces sp. | Recombinant expression in E. coli | 28.29 ± 0.59 | N/A | ~95 | researchgate.net |
| A. flavus (E. coli) | Ni-NTA Affinity Chromatography | 5.84 | N/A | N/A | researchgate.net |
Note: "N/A" indicates data not explicitly provided or calculable from the source text for that specific parameter.
Enzyme Activity and Kinetic Assays
Assessing the activity and kinetic properties of urate oxidase is fundamental to understanding its function and potential applications. Various methods are employed to quantify its catalytic efficiency and substrate interaction.
Spectrophotometric Measurement of Uric Acid Depletion (A293nm)
A primary method for assaying urate oxidase activity involves monitoring the disappearance of its substrate, uric acid, by measuring the decrease in absorbance at 293 nm. Uric acid exhibits a characteristic absorbance peak at this wavelength, which diminishes as it is converted into allantoin (B1664786) and other products by urate oxidase mdpi.cometernal-group.comacb.org.ukgoogle.comasahi-kasei.co.jpresearchgate.netfrontiersin.orgworthington-biochem.comnih.gov. This spectrophotometric approach is widely used due to its simplicity and sensitivity. The reaction is typically carried out in a buffered solution, often with oxygen bubbled through to ensure substrate availability worthington-biochem.com. The rate of change in absorbance over time directly correlates with the enzyme's activity, allowing for quantitative measurements mdpi.cometernal-group.comnih.gov. Specialized spectrophotometers with narrow bandwidths are recommended for accurate readings at 293 nm, and care must be taken to account for potential interfering substances or buffer absorbance acb.org.uk.
Determination of Kinetic Parameters (Km, Vmax, kcat/Km)
To gain deeper insights into the enzyme's catalytic efficiency and substrate affinity, kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic rate constant (kcat) are determined. These parameters are typically derived by measuring the initial reaction velocity at varying substrate (uric acid) concentrations under controlled conditions mdpi.comacs.orgnih.govpnas.orgigem.orgnih.gov.
The Michaelis-Menten equation, , is central to these analyses, where is the initial reaction velocity, is the substrate concentration, is the maximum reaction velocity achieved when the enzyme is saturated with substrate, and is the substrate concentration at which the reaction velocity is half of . This value is often interpreted as a measure of the enzyme's affinity for its substrate; a lower indicates higher affinity youtube.comlibretexts.org.
Data collected from initial velocity measurements are often analyzed using linearized plots, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), or through non-linear regression analysis to directly fit the Michaelis-Menten equation nih.govnih.govyoutube.comlibretexts.org. The catalytic rate constant, , is derived by dividing by the total enzyme concentration (), representing the number of substrate molecules converted per enzyme molecule per unit time () acs.orgigem.orgyoutube.com. The ratio is also a crucial indicator of catalytic efficiency, reflecting how effectively the enzyme converts substrate to product across a range of substrate concentrations pnas.orglibretexts.org.
Table 1: Representative Kinetic Parameters of Urate Oxidase
| Enzyme Source/Variant | Km (µM) for Uric Acid | Vmax (Units) | kcat/Km (s⁻¹M⁻¹) | Notes | References |
| Aspergillus flavus | 50 | Not specified | Not specified | Immobilized on Ni-based MOF | nih.gov |
| Deinococcus radiodurans | 100-450 (physiological pH 7.4) | Not specified | Not specified | Compared to optimal pH 9.0 | mdpi.com |
| Deinococcus radiodurans | Higher at pH 9.0 | Not specified | Not specified | Higher catalytic efficiency at optimal pH | mdpi.com |
| Native UOX | Not specified | Not specified | Not specified | PASylated variants showed reduced Km and increased kcat/Km | acs.orgnih.gov |
| UOX-PAS100 | Lower than native UOX | Not specified | 3.87-fold increase | Increased catalytic efficiency | acs.orgnih.gov |
| Uricase (Candida utilis) | 1.3 x 10⁴ (13 µM) | Not specified | Not specified | Determined at 25°C, pH 8.5 | asahi-kasei.co.jp |
Note: Specific values for Vmax and kcat are not consistently reported across all studies, with many focusing on Km and kcat/Km as primary indicators of catalytic efficiency.
Transient-State Kinetic Analysis
Transient-state kinetic analysis, often employing techniques like stopped-flow spectrophotometry, allows for the investigation of rapid enzyme-catalyzed reactions and the detection of short-lived intermediates. Studies using soybean urate oxidase under single-turnover conditions have identified two discrete enzyme-bound intermediates. The first intermediate, observed with an absorbance maximum at 295 nm, has been assigned to a urate dianion species, while the second, with a maximum at 298 nm, is believed to be a urate hydroperoxide nih.govacs.orgnih.govcapes.gov.br. These observations support a catalytic mechanism involving the formation of a urate hydroperoxide from molecular oxygen and the urate dianion, followed by its collapse to dehydrourate and subsequent hydration to 5-hydroxyisourate (B1202459) nih.govacs.org. The rates of formation and decay of these intermediates, as well as the release of the final product, can be quantified using this methodology nih.govacs.org.
Structural and Conformational Analysis Techniques
Elucidating the three-dimensional structure and conformational dynamics of urate oxidase is critical for understanding its catalytic mechanism and protein-protein interactions.
X-ray Crystallography and Neutron Diffraction
High-resolution structural determination of urate oxidase has been extensively achieved through X-ray crystallography. These studies have provided atomic-level detail of the enzyme's quaternary structure, active site architecture, and interactions with substrates and inhibitors plos.orgnih.govresearchgate.netrcsb.orgresearchgate.net. For instance, X-ray diffraction data have resolved structures of urate oxidase from Aspergillus flavus at resolutions as high as 1.06 Å, revealing the enzyme's tetrameric form and the precise positioning of amino acid residues within the active site plos.orgrcsb.org.
Complementary to X-ray crystallography, neutron diffraction offers unique advantages by directly locating hydrogen atoms, which is crucial for understanding protonation states and catalytic mechanisms. Neutron diffraction studies, often performed on deuterated enzyme crystals, have been instrumental in resolving long-standing questions about the protonation state of urate and the catalytic triad (B1167595) (Lys-Thr-His) within the active site plos.orgiucr.orgnih.goviucr.orgosti.govnih.govnih.gov. These studies have revealed that the substrate, urate, can exist as an 8-hydroxyxanthine tautomer in the active site, and have elucidated the role of specific residues in proton transfer during catalysis plos.orgiucr.orgnih.goviucr.org. Joint neutron and X-ray refinements provide a comprehensive view of the enzyme's structure, including the precise placement of water molecules and hydrogen atoms plos.orgiucr.orgnih.gov.
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic methods, including Circular Dichroism (CD) and fluorescence spectroscopy, are vital for assessing the secondary and tertiary structure, conformational stability, and dynamics of urate oxidase.
Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan residues, is employed to probe conformational changes and protein folding acs.orgnih.govacs.orgresearchgate.netpsu.edunih.gov. Changes in fluorescence emission spectra, such as shifts in emission maxima or intensity, can signal exposure of tryptophan residues to the solvent, indicative of unfolding or conformational alterations. For instance, studies have used tryptophan fluorescence to assess the impact of modifications like PASylation on the conformational state of urate oxidase acs.orgnih.gov. Fluorescence techniques, combined with stopped-flow methods, are also used to study enzyme-bound intermediates during the catalytic cycle nih.govacs.org.
Compound Names:
Oxidase, urate (Urate Oxidase, Uricase, UOX)
Uric acid (UA)
5-hydroxyisourate (5HIU)
Allantoin
Dehydroisourate (DHU)
8-hydroxyxanthine
8-azaxanthine (B11884) (8AZA)
Xanthine
8-thiouric acid
Oxonic acid
9-methyl uric acid (MUA)
Biological and Physiological Significance in Non Human Models
Comparative Purine (B94841) Metabolism Across Species
The metabolism of purines, essential components of nucleic acids and nucleotides, culminates in different end products across the animal kingdom, largely determined by the presence or absence of the enzyme urate oxidase (uricase). journals.co.zabiologists.comresearchgate.net This enzyme catalyzes the oxidation of uric acid to the more soluble compound, allantoin (B1664786). cyagen.comnih.govveteriankey.com The degradation pathway can continue further in some species, with allantoin being hydrolyzed by allantoinase to allantoic acid, which is then broken down by allantoicase to urea (B33335) and glyoxylic acid. nih.govnih.gov
In the course of vertebrate evolution, a successive loss of the enzymes involved in uric acid catabolism has occurred. journals.co.zanih.gov
Aquatic Invertebrates: Many primitive aquatic invertebrates possess the full suite of enzymes to break down purines completely to ammonia, a highly soluble compound easily disposed of in an aquatic environment. journals.co.za
Fish and Amphibians: These groups typically retain urate oxidase, allantoinase, and allantoicase, excreting urea as a major end product of purine metabolism. journals.co.zajst.go.jpnih.gov
Reptiles and Birds: In these animals, uric acid became the primary end-product not only of purine metabolism but also of amino acid metabolism. journals.co.za They lack a functional urate oxidase gene, leading to higher levels of uric acid compared to most other species. researchgate.net
Most Mammals: The majority of mammals, including rodents, pigs, and cats, possess a functional urate oxidase gene and excrete allantoin as the final product of purine catabolism. journals.co.zabiologists.comcyagen.comveteriankey.com Their serum urate concentrations are consequently low, typically around 1-3 mg/dl. biologists.com
Hominoids: Humans and other apes (such as chimpanzees and gorillas) lack a functional urate oxidase enzyme due to nonsense mutations that occurred during primate evolution. nih.govnih.govoup.comwikipedia.orggenecards.org As a result, the purine degradation pathway in these species terminates at uric acid, which is excreted. cyagen.comnih.govmdpi.com This genetic inactivation is the reason for the predisposition of humans to hyperuricemia. nih.govpnas.org
This evolutionary divergence highlights the pivotal role of urate oxidase in determining the final product of purine catabolism across different species.
Table 1: End Products of Purine Metabolism in Various Animal Groups
| Animal Group | Key Enzyme(s) Present | Primary End Product |
|---|---|---|
| Aquatic Invertebrates | Urate oxidase, Allantoinase, Allantoicase, Urease | Ammonia |
| Fish & Amphibians | Urate oxidase, Allantoinase, Allantoicase | Urea |
| Most Mammals | Urate oxidase | Allantoin |
| Reptiles & Birds | None (Urate oxidase is non-functional) | Uric Acid |
| Humans & Apes | None (Urate oxidase is non-functional) | Uric Acid |
Subcellular Localization in Eukaryotic Cells
The enzyme urate oxidase is compartmentalized within specific organelles, a localization crucial for its function and the metabolic pathways it participates in. This localization can differ between species and even tissues.
In most mammals that express the enzyme, urate oxidase is almost exclusively located within peroxisomes, particularly in the parenchymal cells of the liver. nih.govnih.govpnas.orgasm.orgnih.gov Inside these organelles, it often forms a large, electron-dense paracrystalline core. nih.govwikipedia.orgebi.ac.uk This distinct structure is composed largely of urate oxidase tetramers. biorxiv.org
The targeting of urate oxidase from the cytosol into the peroxisome is directed by a specific amino acid sequence. pnas.org Most peroxisomal matrix proteins, including urate oxidase, contain a C-terminal tripeptide known as Peroxisomal Targeting Signal 1 (PTS1). nih.govontosight.ai The consensus sequence for PTS1 is Ser-Lys-Leu (SKL) or a conservative variant, which is recognized by the PEX5 import receptor, facilitating the protein's transport into the peroxisomal matrix. ontosight.airesearchgate.net The evolutionary conservation of this signal is demonstrated by the correct targeting of rat urate oxidase to peroxisomes when expressed in monkey kidney cells and even insect cells. nih.govpnas.org
While peroxisomal localization is the norm, the complete degradation pathway of uric acid can involve multiple organelles in some species. In amphibians like the frog, the enzymes for uric acid degradation are distributed between different subcellular compartments in the liver and kidney. biologists.comnih.gov
Immunocytochemical studies have definitively shown that in frog liver and kidney cells, urate oxidase is located within the peroxisomes, specifically in the semi-dense subcrystalloid core. biologists.comnih.govresearchgate.net However, the next enzyme in the pathway, allantoinase (which degrades allantoin), is found exclusively within the mitochondria of hepatocytes and the proximal tubular epithelium of the kidney. biologists.comnih.govjst.go.jpnih.gov Allantoicase, the subsequent enzyme, resides in the cytosol. jst.go.jp
Therefore, in frogs, the catabolism of uric acid is a multi-organelle process, starting with the conversion of uric acid to allantoin in the peroxisome, followed by the conversion of allantoin to allantoic acid in the mitochondrion. nih.gov This demonstrates a clear separation of sequential metabolic steps into distinct organelles, a departure from a single-organelle pathway. biologists.comnih.gov
Genetically Modified Animal Models
The absence of urate oxidase in humans makes animal models with genetic modifications to the urate oxidase (Uox) gene invaluable for studying human metabolic diseases. frontiersin.orgresearchgate.net
To mimic the human condition of high uric acid levels, researchers have developed urate oxidase knockout (Uox-KO) mice by disrupting the Uox gene using techniques like homologous recombination or TALEN. pnas.orgresearchgate.netpnas.org Since mice normally express high levels of uricase, knocking out the gene eliminates the degradation of uric acid to allantoin. cyagen.comfrontiersin.org
These Uox-KO mice spontaneously develop significant and stable hyperuricemia, with serum urate levels reaching over 420 μmol/L, more than tenfold greater than in their wild-type counterparts. nih.govresearchgate.netpnas.org The resulting phenotype closely models human hyperuricemia and its complications. nih.govresearchgate.net
Key Research Findings from Uox-KO Mice:
Renal Dysfunction: The mice exhibit signs of kidney damage, including elevated serum creatinine (B1669602) and blood urea nitrogen, as well as glomerular and tubular lesions. nih.govresearchgate.net Some studies report severe urate nephropathy, leading to high mortality before 4 weeks of age, indicating the enzyme is essential in mice. pnas.orgresearchgate.net
Metabolic Disorders: Male knockout mice have been shown to develop disorders in glucose metabolism, while females develop hypertension associated with abnormal lipid metabolism. nih.govresearchgate.net
"Human-Like" Model: These models are considered suitable for investigating hyperuricemia-associated disorders and for evaluating the efficacy of urate-lowering therapeutic agents. researchgate.netnih.gov Liver-specific knockout models have also been created to study the role of hepatic de novo purine biosynthesis in hyperuricemia. nih.govcas.cn
Table 2: Comparative Serum Urate Levels in Wild-Type vs. Uox-KO Mice
| Mouse Strain | Genetic Status | Serum Urate Level (approx.) | Reference |
|---|---|---|---|
| C57BL/6J | Wild-Type (WT) | < 50 μmol/L | nih.govresearchgate.net |
| C57BL/6J | Uox-Knockout (KO) | > 420 μmol/L | nih.govresearchgate.net |
| Not Specified | Wild-Type (WT) | ~0.5 mg/dL | pnas.org |
| Not Specified | Uox-Knockout (KO) | ~5.2 mg/dL | pnas.org |
Conversely, transgenic mouse models have been created that overexpress the urate oxidase enzyme. nih.govpnas.org These models serve as a complementary tool to study the effects of reduced uric acid levels. nih.govnih.gov
Key Research Findings from Uox Transgenic (Tg) Mice:
Reduced Urate Levels: Uox-Tg mice exhibit significantly lower concentrations of urate in both the blood and the brain compared to their wild-type littermates. nih.govpnas.orgnih.gov
Increased Allantoin: Concurrently with the decrease in urate, the levels of its metabolite, allantoin, are increased in the striatum of these mice. nih.govpnas.org
Neurodegeneration Studies: These models have been instrumental in investigating the neuroprotective properties of uric acid. nih.govpnas.org Studies using a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease found that the overexpression of Uox, and the resulting lower urate levels, exacerbated the neurotoxic effects on dopaminergic neurons. nih.govnih.govresearchgate.net This supports the hypothesis that endogenous urate plays a protective role in the brain. nih.govpnas.org
Investigational Roles of Urate Oxidase Activity in Non-Human Physiology
While the absence of urate oxidase in humans has led to extensive research on the dual roles of its substrate, uric acid, studies in non-human models where the enzyme is active provide crucial insights into its physiological and pathological significance. These investigations often involve the manipulation of urate oxidase expression to understand the downstream effects of altered urate levels.
Antioxidant Properties of Urate in Non-Human Contexts
Urate is recognized as a potent antioxidant, and this property has been extensively studied in various non-human models. nih.govfrontiersin.org In many species, urate contributes significantly to the total antioxidant capacity of biological fluids. frontiersin.org For instance, in chickens, which, like humans, lack a functional urate oxidase gene, uric acid is a major contributor to the antioxidant capacity in the blood. frontiersin.org This antioxidant role is thought to be one of the factors contributing to the longer lifespan of birds compared to mammals of a similar size. frontiersin.org
The antioxidant mechanism of urate involves scavenging harmful reactive oxygen species (ROS) such as hydroxyl radicals and hypochlorous acid. frontiersin.orgtermedia.pl Studies in termites have also highlighted the role of uric acid as an essential antioxidant, contributing to their survival and longevity by providing resistance against oxidative stress. plos.org
However, the role of urate as an antioxidant can be complex and concentration-dependent, with some studies suggesting a "dual role" where it can also act as a pro-oxidant under certain conditions. frontiersin.orgnih.govahajournals.org Research using a mouse hepatic cell line with reduced urate oxidase expression (knockdown) demonstrated enhanced protection against oxidative stress. nih.gov These cells showed a reduction in DNA fragmentation and increased viability when challenged with oxidizing agents, supporting the antioxidant function of intracellular uric acid. nih.gov
The following table summarizes findings on the antioxidant effects of urate in different non-human models:
| Model Organism | Key Findings | References |
| Mice | Urate oxidase knockout mice with elevated urate levels show neuroprotective effects against oxidative stress-induced neurodegeneration. nih.govnih.gov | nih.gov, nih.gov |
| Urate oxidase knockdown in a hepatic cell line resulted in increased protection against oxidative stress. nih.gov | nih.gov | |
| Chickens | Uric acid is a major contributor to the total antioxidant capacity in the blood. frontiersin.org | frontiersin.org |
| Termites | Uric acid functions as an essential antioxidant, contributing to survival and longevity. plos.org | plos.org |
| Primates (non-human) | A positive correlation exists between maximum lifespan potential and the concentration of urate in serum and brain per specific metabolic rate, supporting its role as a longevity determinant. nih.gov | nih.gov |
Influence on Neurological Processes (e.g., Dopaminergic Neurodegeneration in Mice)
The impact of urate levels, modulated by urate oxidase activity, on neurological processes has been a significant area of investigation, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). nih.govnih.govpnas.org Mouse models have been instrumental in elucidating the neuroprotective potential of urate.
Studies using urate oxidase knockout (UOx-KO) mice, which have elevated brain urate concentrations, have shown resistance to the neurotoxic effects of 6-hydroxydopamine (6-OHDA), a chemical used to model Parkinson's disease. nih.govnih.govpnas.org These mice exhibited attenuated loss of dopaminergic neurons in the substantia nigra, preserved striatal dopamine (B1211576) content, and reduced motor deficits. nih.govnih.govpnas.org Conversely, transgenic mice overexpressing urate oxidase (UOx-Tg), and therefore having lower brain urate levels, showed exacerbated neurotoxicity in response to 6-OHDA. nih.govnih.govpnas.org
Further research has demonstrated that elevated intracellular urate can protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced dopaminergic neuronal death in UOx-KO mice. frontiersin.org This protective effect was associated with the upregulation of the urate transporter, Glut9. frontiersin.org The neuroprotective effects of urate are often attributed to its antioxidant properties, which help to mitigate the oxidative stress implicated in the pathogenesis of PD. nih.govfrontiersin.orgpnas.org However, some studies suggest that urate may also exert its protective effects by augmenting astrocytic glutathione (B108866) synthesis and release. nih.gov
The table below details key findings from studies on urate oxidase and dopaminergic neurodegeneration in mice:
| Mouse Model | Key Findings | References |
| Urate Oxidase Knockout (UOx-KO) | Increased brain urate levels. nih.govnih.govresearchgate.net | nih.gov, nih.gov, researchgate.net |
| Attenuated toxic effects of 6-OHDA on dopaminergic neurons, dopamine levels, and motor behavior. nih.govnih.govpnas.orgresearchgate.net | nih.gov, nih.gov, pnas.org, researchgate.net | |
| Alleviated MPTP-induced loss of TH+ neurons and TH protein levels. frontiersin.org | frontiersin.org | |
| Urate Oxidase Transgenic (UOx-Tg) | Reduced brain urate concentrations. nih.govnih.govresearchgate.net | nih.gov, nih.gov, researchgate.net |
| Exacerbated morphological, neurochemical, and functional lesions of the dopaminergic pathway induced by 6-OHDA. nih.govnih.govpnas.orgresearchgate.net | nih.gov, nih.gov, pnas.org, researchgate.net |
Involvement in Nitrogen Fixation Pathways in Legumes
In many tropical legumes, such as soybean and cowpea, urate oxidase plays a crucial role in the assimilation of nitrogen fixed through symbiosis with rhizobia bacteria. ebi.ac.ukimrpress.comnih.gov The fixed nitrogen, in the form of ammonia, is converted into ureides (allantoin and allantoic acid) for transport from the root nodules to the shoots. imrpress.comnih.gov Urate oxidase catalyzes a key step in this pathway: the oxidation of uric acid to allantoin. core.ac.ukmdpi.com
This enzyme is highly induced in the uninfected cells of the root nodules during symbiotic nitrogen fixation. ebi.ac.ukimrpress.comcore.ac.uk Two forms of uricase have been identified in legumes: a tetrameric form in the roots and a monomeric form, also known as nodulin-35, in the uninfected cells of root nodules, which is vital for nitrogen fixation. ebi.ac.ukembl.de The expression and activity of uricase II (the nodule-specific form) increase significantly before nitrogen fixation begins and can constitute a substantial portion of the total soluble protein in the nodule. core.ac.uk
Interestingly, the expression of nodule-specific uricase appears to be regulated by oxygen concentration, with lower oxygen levels leading to increased enzyme synthesis. embopress.orgnih.gov Research has also shown a significant positive correlation between urate oxidase activity and nitrogenase activity, suggesting that urate oxidase activity can be an indicator of the nitrogen fixation capacity of nodules. mdpi.comresearchgate.net
| Legume Species | Role of Urate Oxidase | Key Findings | References |
| Soybean (Glycine max) | Key enzyme in ureide biosynthesis for nitrogen transport. | Uricase II (nodulin-35) is highly expressed in uninfected nodule cells. imrpress.comcore.ac.uk Its expression is regulated by oxygen concentration. embopress.orgnih.gov Ureide accumulation can provide feedback inhibition of nitrogen fixation. mdpi.comresearchgate.net | core.ac.uk, mdpi.com, imrpress.com, researchgate.net, embopress.org, nih.gov |
| Cowpea (Vigna unguiculata) | Catalyzes the oxidation of urate to allantoin in nitrogen-fixing nodules. | The purified enzyme has a molecular mass of 100 kdaltons and is inhibited by certain metal chelators and divalent cations. nih.gov | nih.gov |
| Common Bean (Phaseolus vulgaris) | Involved in nitrogen metabolism during symbiosis and seedling establishment. | Uricase II is encoded by a single gene and is also expressed in cotyledons, roots, and hypocotyls of seedlings. core.ac.uk | core.ac.uk |
Role in Fungal Caffeine (B1668208) Metabolism and Virulence
In certain fungi, urate oxidase is implicated in the metabolism of caffeine and plays a role in fungal virulence. nih.govnih.gov For example, in the tea plant pathogen Colletotrichum camelliae, urate oxidase is part of the caffeine metabolism pathway. nih.govnih.govresearchgate.netdntb.gov.ua This fungus can degrade caffeine, and urate oxidase is involved in the breakdown of uric acid, a downstream product of caffeine demethylation. nih.govmdpi.comcabidigitallibrary.org
Studies involving the deletion of the urate oxidase gene (CcUOX) in C. camelliae have shown that the mutant fungi exhibit reduced tolerance to caffeine and impaired virulence on tea plants. nih.govnih.govresearchgate.net This suggests that the ability to metabolize caffeine-related compounds is important for the pathogenicity of this fungus. nih.gov The recombinant CcUOX protein has been shown to efficiently degrade uric acid in vitro, indicating its potential applications. nih.gov
In other fungi, like Cryptococcus neoformans, a human pathogen, the entire uric acid degradation pathway, including urate oxidase (Uro1), has been characterized. plos.orgresearchgate.netmdpi.com While this pathway allows the fungus to use uric acid as a nitrogen source, which is abundant in its natural habitats like pigeon guano, urate oxidase itself has been found to be dispensable for virulence in a murine model of cryptococcosis. plos.orgmdpi.com
| Fungal Species | Role of Urate Oxidase | Key Findings | References |
| Colletotrichum camelliae | Involved in caffeine metabolism and contributes to fungal virulence. | Deletion of the urate oxidase gene reduces caffeine tolerance and impairs virulence on tea plants. nih.govnih.govresearchgate.net | nih.gov, nih.gov, researchgate.net |
| Cryptococcus neoformans | Part of the uric acid degradation pathway for nitrogen assimilation. | Urate oxidase (Uro1) is not essential for virulence in a mammalian infection model, although the pathway is important for utilizing uric acid as a nitrogen source. plos.orgmdpi.com | plos.org, mdpi.com |
Biotechnological and Industrial Applications of Urate Oxidase Excluding Clinical Trials
Development of Diagnostic Tools
Urate oxidase plays a pivotal role in the development of diagnostic tools, primarily through its integration into kits designed for quantifying uric acid levels.
Integration in Uric Acid Quantification Kits
Urate oxidase is a key component in many enzymatic assays for determining uric acid concentrations in various biological samples, such as serum, plasma, and cell extracts bioassaysys.comabcam.comraybiotech.comantibodies-online.comcellbiolabs.combioassaysys.comacb.org.ukmybiosource.com. These kits typically employ a coupled enzymatic reaction. In this system, urate oxidase catalyzes the conversion of uric acid into allantoin (B1664786), simultaneously producing hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with a specific dye in the presence of horseradish peroxidase (HRP) to produce a detectable signal, either a colorimetric change or fluorescence bioassaysys.comraybiotech.comcellbiolabs.commybiosource.com. The intensity of this signal is directly proportional to the amount of uric acid present in the sample bioassaysys.comraybiotech.comcellbiolabs.combioassaysys.commybiosource.com. These assays are valued for their sensitivity, speed, and high-throughput capabilities, often requiring minimal sample pretreatment bioassaysys.combioassaysys.com. For instance, one assay kit offers a linear detection range of 0.3–100 U/L for urate oxidase activity and can provide results within 10 minutes bioassaysys.com. Another kit can measure uric acid from 0.22 mg/dL to 30 mg/dL, with a procedure requiring only 30 minutes and minimal sample volume bioassaysys.com.
Enzyme Engineering for Enhanced Stability and Activity in Industrial Settings
The inherent instability of wild-type urate oxidase under various industrial conditions, such as elevated temperatures, necessitates enzyme engineering to improve its performance and broaden its applicability.
Thermostability Enhancement Strategies
Several strategies are employed to enhance the thermostability of urate oxidase, making it more robust for industrial processes.
Rational Design of Disulfide Bridges: Introducing de novo disulfide bridges through site-directed mutagenesis is a proven method for increasing protein thermostability nih.govnih.govijbiotech.com. By covalently linking different parts of the enzyme, these bridges can rigidify the protein structure, reducing conformational entropy loss upon unfolding nih.govnih.govijbiotech.com. For example, engineering Aspergillus flavus urate oxidase by introducing disulfide bridges (e.g., Ala6Cys and Ser282Cys mutations) resulted in mutants with significantly improved half-lives. The wild-type enzyme had a half-life of approximately 38.5 minutes, while the Ala6Cys mutant showed 138 minutes and the Ser282Cys mutant showed 115 minutes nih.govnih.govijbiotech.com. These engineered enzymes also exhibited a 10 °C increase in their optimum activity temperature nih.govnih.govijbiotech.com.
Osmolyte Additives: The use of osmolytes, such as sucrose (B13894), glucose, sorbitol, and glycerol (B35011), can also enhance enzyme stability researchgate.netresearchgate.netnih.govnih.gov. Studies have shown that these additives can increase the thermal stability of urate oxidase. For instance, sucrose demonstrated the most significant stabilization effect among the tested osmolytes, while sorbitol had a lower effect researchgate.net. Response surface methodology indicated that the stability of urate oxidase from Aspergillus flavus could be increased up to 4.9-fold in the presence of 12% glycerol and sucrose researchgate.net. Lactose (B1674315) was also found to protect urate oxidase from heat inactivation, preserving over 50% of its activity after 55 minutes at 40 °C, compared to a loss of over 60% for the unprotected enzyme nih.gov.
Deep Eutectic Solvents (DES): Natural deep eutectic solvents (DES), composed of components like sucrose, fructose, and glycerol, have been investigated for their ability to enhance urate oxidase stability and activity tandfonline.comfigshare.comtandfonline.comnih.gov. Research indicates that DES can lengthen the enzyme's half-life and improve its thermal stability. One study reported a lengthened half-life of approximately 61 minutes for urate oxidase in the presence of a DES, along with higher activation energy and melting temperature (Tm) tandfonline.comfigshare.comtandfonline.comnih.gov. DES can also improve substrate binding affinity, as evidenced by a reduction in the Km value from 0.16 mM for the free enzyme to 0.09 mM for the treated enzyme tandfonline.comfigshare.comtandfonline.comnih.gov.
Improving Catalytic Activity and Half-Life
Beyond thermostability, strategies are also employed to boost the enzyme's catalytic efficiency and prolong its functional lifespan.
PASylation: PASylation, a process involving the genetic fusion of a polypeptide sequence rich in proline, alanine, and serine (PAS) to a protein, can significantly improve its properties acs.orgnih.govresearchgate.netxl-protein.com. For urate oxidase, PASylation has been shown to enhance biocatalytic activity, physicochemical properties, and plasma half-life. A PASylated variant (UOX-PAS₁₀₀) exhibited a 3.87-fold increase in the Kcat/Km ratio for uric acid compared to the native variant, indicating improved catalytic efficiency acs.orgnih.govresearchgate.net. This variant also demonstrated remarkable thermal stability, retaining its activity up to 55 °C, while other variants and the native enzyme lost significant activity at this temperature acs.orgnih.govresearchgate.net. Furthermore, UOX-PAS₁₀₀ showed an increased biological half-life of 8.21 hours compared to the native UOX's 2.87 hours in rats acs.orgnih.gov.
Directed Evolution: Directed evolution techniques, such as error-prone PCR and staggered extension process, can be used to generate urate oxidase mutants with improved catalytic activity mdpi.complos.org. Through multiple rounds of mutagenesis and screening, researchers have developed mutants exhibiting significantly higher catalytic efficiency. For example, two mutants, 6E9 and 8E279, showed 2.99 and 3.43 times higher catalytic efficiency, respectively, compared to the wild-type enzyme from Bacillus subtilis. These mutants also displayed increased thermo-stability plos.org.
Applications in Food Science
Urate oxidase has found applications in the food industry, primarily for reducing the uric acid content in food products.
Production of Low Uric Acid Content Food Products
Elevated uric acid levels in food can contribute to health issues like gout. Urate oxidase can be utilized to mitigate this by breaking down uric acid into more soluble compounds like allantoin d-nb.infonih.govtandfonline.com. This enzymatic treatment can be applied during food production or processing to create products with lower purine (B94841) content. For instance, urate oxidase from Arxula adeninivorans has been explored for its application in reducing uric acid in food products such as beer, beef broth, and yeast extracts d-nb.infotandfonline.com. Similarly, urate oxidase from Colletotrichum camelliae has shown promise in producing food with low purine content, potentially preventing uric acid-related diseases nih.gov.
Large-Scale Production Methodologies
The industrial production of urate oxidase (urate oxidase) necessitates efficient and scalable methodologies to meet market demands for various biotechnological and industrial applications. A critical aspect of this process is the development of cost-effective purification techniques that yield high-purity enzyme suitable for downstream use. Recombinant DNA technology has significantly advanced the ability to produce urate oxidase in large quantities, often utilizing microbial hosts like Escherichia coli (E. coli) and Pichia pastoris.
Cost-Effective Purification Techniques for Industrial Scale
Achieving high purity of urate oxidase on an industrial scale while maintaining cost-effectiveness is paramount. Various purification strategies have been explored, often involving a combination of chromatographic techniques and, in some cases, alternative methods like crystallization.
Chromatographic Purification Methods:
Affinity Chromatography: This method leverages specific binding interactions between the enzyme and a stationary phase. For recombinant urate oxidase, affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) resin is a common and efficient single-step purification strategy for enzymes engineered with a histidine (His) tag nih.govacs.orgplos.orgijbiotech.com. This approach can yield highly pure urate oxidase, often exceeding 99% purity, with good recovery rates researchgate.net. For instance, a study reported obtaining approximately 165 ± 1.5 mg of urate oxidase from a 600 ml cell culture using a Ni-NTA agarose (B213101) affinity column researchgate.net. Another approach utilizes a chitin (B13524) affinity column for one-step purification, particularly when combined with intein-mediated protein cleavage nih.gov. Cellulose-binding domains have also been employed for affinity chromatography, offering a cost-effective alternative due to the low cost and non-specific binding of the tag to other proteins nih.gov.
Ion-Exchange Chromatography: This technique separates proteins based on their net surface charge. Anion-exchange chromatography, such as using DEAE-sepharose, has been employed as a purification step, often following initial precipitation or other capture methods researchgate.netgoogle.com. For example, after ammonium (B1175870) sulfate (B86663) precipitation, anion-exchange chromatography was used to purify urate oxidase, resulting in an 11-fold purification researchgate.net.
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It is frequently used in combination with other chromatographic methods, such as anion-exchange chromatography, to achieve higher purity. A scalable process for recombinant urate oxidase purification included hydrophobic interaction chromatography as one of the steps, alongside anion-exchange and gel filtration researchgate.net.
Size Exclusion Chromatography (SEC) / Gel Filtration: SEC separates molecules based on their size. While effective for polishing and achieving high purity, it can be less efficient for large-scale industrial production due to its limited capacity and lower throughput compared to other methods researchgate.netresearchgate.net. However, it has been used as a final polishing step in multi-step purification protocols to remove aggregates or smaller impurities researchgate.netresearchgate.net.
Alternative and Complementary Purification Strategies:
Crystallization: Crystallization offers a potentially cost-effective alternative or supplement to chromatography. Research has explored purifying urate oxidase directly from fermentation broth using crystallization techniques. One study demonstrated that dialysis, which decreases salt concentration via a "salting-in" effect, could effectively purify urate oxidase from fermentation broth, yielding purity comparable to a single chromatography step nih.govplos.org. This method could be implemented as an initial capture step, reducing reliance on multiple chromatography columns nih.govplos.org.
Precipitation: Techniques like ammonium sulfate precipitation are often used as an initial capture step to concentrate the enzyme and remove a significant portion of impurities from the crude extract before proceeding to more refined chromatographic methods researchgate.netgoogle.com.
Cell Disruption and Solubilization: For intracellular expression of urate oxidase, efficient cell disruption methods are necessary. This can involve sonication or freeze-thaw cycles followed by resuspension in lysis buffers plos.orgijbiotech.com. The choice of expression host and localization (cytoplasmic vs. secreted) significantly impacts the initial recovery and purification strategy. For instance, cytoplasmic expression in E. coli requires cell lysis, whereas secreted expression in Pichia pastoris might simplify initial recovery nih.govresearchgate.net.
Yield and Purity Data:
The efficiency of these purification methods is often reported in terms of yield and purity. For example, a scalable process using hydrophobic interaction, anion-exchange, and gel filtration chromatography achieved >99% purity for recombinant urate oxidase researchgate.net. A single-step Ni-NTA column purification for Bacillus subtilis urate oxidase yielded a 2.1-fold purification with a 56% recovery compared to the crude extract nih.gov. Another study reported obtaining 40.8 mg/L of urate oxidase with a 77.11% yield via a single-step cellulose (B213188) affinity chromatography combined with intein cleavage nih.gov. High-level expression in E. coli can result in significant yields, with one report detailing approximately 27 g of highly pure, biologically active urate oxidase per kg of cell paste researchgate.net.
Summary of Purification Techniques and Outcomes:
| Purification Technique | Host System (Commonly Used) | Typical Purity Achieved | Key Advantages | Potential Drawbacks |
| Ni-NTA Affinity Chromatography | E. coli, Pichia pastoris | >99% | High specificity, single-step purification, efficient for His-tagged proteins | Requires His-tag, potential for metal leaching |
| Ion-Exchange Chromatography | E. coli, Yeast | High | Effective charge-based separation, scalable | Requires buffer optimization, can be multi-step |
| Hydrophobic Interaction Chroma. | E. coli, Yeast | High | Effective for separating hydrophobic variants, complementary to ion-exchange | Sensitive to salt concentration, can require multiple steps |
| Size Exclusion Chromatography | E. coli, Yeast | Very High | Separates based on size, good for removing aggregates | Low capacity, low throughput, costly for large-scale |
| Crystallization | Various | Comparable to 1 chroma. | Cost-effective, scalable for initial capture, reduces chromatography steps | Requires specific conditions, may not remove all impurities |
| Ammonium Sulfate Precipitation | Various | Moderate | Cost-effective initial capture, concentrates protein | Can co-precipitate impurities, requires further purification |
| Chitin Affinity Chromatography | Pichia pastoris | High | Efficient for specific tags, intein cleavage compatibility | Requires specific expression construct |
| Cellulose Affinity Chroma. | E. coli | High | Cost-effective tag, facilitates downstream processing, pH-induced cleavage | Tag removal may be necessary, specific binding interactions |
Urate Oxidase
Q & A
Q. What is the enzymatic product of urate oxidase catalysis, and how can it be experimentally validated?
Urate oxidase catalyzes the oxidation of uric acid to 5-hydroxyisourate. This product can be identified using NMR spectroscopy with isotopically labeled substrates. Chemical shift values and labeling confirm the intermediate, which subsequently hydrolyzes nonenzymatically to allantoin. Computational methods (e.g., density functional theory) further validate the tautomeric and ionization states of reaction intermediates .
Q. What are standard methods for purifying urate oxidase, and how do they compare in efficiency?
Salting-in crystallization and reverse salt dialysis are effective alternatives to chromatography. For example, dialysis against low-salt buffers selectively crystallizes the active tetrameric form of urate oxidase while removing aggregates. This method achieves ~85% activity retention, comparable to chromatographic purification, but with reduced high-molecular-weight impurities. Polymer-induced crystallization (e.g., poloxamer 188) is less selective, often yielding precipitates with lower activity recovery .
Q. How can urate oxidase activity be quantified in vitro, and what are common pitfalls?
Activity is typically measured via spectrophotometric detection of uric acid depletion at 292 nm. However, interference from spontaneous oxidation or impurities requires controls like heat-inactivated enzyme. Coupled assays with allantoin detection (e.g., HPLC or colorimetric methods) improve specificity. Ensure buffer pH stabilizes urate’s dianion form, critical for enzymatic activity .
Advanced Research Questions
Q. How can site-directed mutagenesis enhance urate oxidase stability and activity for therapeutic use?
Resurrecting human-like urate oxidase (e.g., rHU19) involves aligning primate and mammalian sequences to identify deleterious mutations. Overlap extension PCR introduces 19 key substitutions, improving catalytic efficiency (e.g., ) by 3-fold compared to ancestral forms. Stability is enhanced via substitutions at aggregation-prone regions (e.g., surface-exposed hydrophobic residues), validated by thermal shift assays and SEC .
Q. What structural insights guide the design of urate transporter inhibitors (e.g., targeting URAT1/GLUT9)?
Cryo-EM structures of URAT1 and GLUT9 reveal urate-binding pockets with conserved acidic residues (e.g., Glu356 in URAT1). Molecular docking of inhibitors (e.g., lesinurad) shows competitive binding at these sites. Dual-target inhibitors are designed using pharmacophore models that integrate conformational dynamics from MD simulations .
Q. How do contradictory findings on urate’s antioxidant vs. pro-oxidant roles inform experimental design?
Urate’s antioxidant capacity (e.g., scavenging singlet oxygen) is concentration-dependent, as shown in erythrocyte lysis assays. However, in Parkinson’s models, urate oxidase knockout mice exhibit neuroprotection, while overexpression exacerbates dopaminergic damage. Control for tissue-specific redox environments (e.g., striatal vs. plasma urate) and use isotopic tracing to distinguish endogenous vs. exogenous urate pools .
Q. What methodologies resolve discrepancies in urate oxidase kinetic data across species?
Comparative studies of cofactor-free (e.g., Aspergillus flavus) vs. FAD-dependent (e.g., Klebsiella HpxO) urate oxidases reveal divergent mechanisms. Stopped-flow kinetics and EPR spectroscopy show HpxO uses flavin hydroperoxide for hydroxylation, unlike spontaneous activation in cofactor-free enzymes. Standardize assay conditions (pH, ionic strength) to minimize interspecies variability .
Q. How can in vivo models evaluate urate oxidase efficacy in hyperuricemia without inducing immunogenicity?
Humanized mouse models expressing HLA alleles (e.g., HLA-DR4) assess immune responses to recombinant urate oxidase. ELISA detects anti-drug antibodies, while uricolytic activity is monitored via serum allantoin levels. PEGylation or mutagenesis (e.g., rHU19) reduces antigenicity, validated by splenocyte proliferation assays .
Data Analysis and Contradiction Management
Q. How should researchers address variability in urate oxidase crystallization outcomes?
Polymorphism in urate oxidase crystals (e.g., trigonal vs. orthorhombic forms) arises from PEG concentration and pH. Use dynamic light scattering (DLS) to pre-screen buffer conditions for monodisperse protein solutions. Additives like poloxamer 188 improve crystal morphology but require SEC-HPLC to confirm purity post-crystallization .
Q. What statistical approaches reconcile conflicting clinical data on urate-lowering therapies?
Meta-regression models adjust for covariates like renal function (e.g., eGFR) and comedications (e.g., diuretics). In pediatric studies, Wilcoxon rank-sum tests compare methotrexate clearance between allopurinol and urate oxidase cohorts, with sensitivity analyses for outlier exclusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
